4-Bromo-6-methoxynicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
4-bromo-6-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5BrN2O/c1-11-7-2-6(8)5(3-9)4-10-7/h2,4H,1H3 |
InChI Key |
NCOVOTVXFVSNFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)Br)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 6 Methoxynicotinonitrile
Precursor Synthesis and Halogenation Approaches
This strategy involves the initial synthesis of a nicotinonitrile or pyridine (B92270) precursor, followed by the sequential or simultaneous introduction of the bromo and methoxy (B1213986) substituents.
The introduction of a bromine atom onto a nicotinonitrile scaffold is a critical step. Direct electrophilic bromination of a 6-methoxynicotinonitrile (B102282) precursor is a common approach. Reagents such as N-Bromosuccinimide (NBS) are frequently used for the regioselective bromination of activated heterocyclic rings. For instance, the synthesis of 5-bromoanthranilic acid, a precursor for other bromo-substituted heterocycles, is achieved by reacting anthranilic acid with NBS in acetonitrile (B52724). nih.gov A similar strategy can be envisioned for the bromination of 6-methoxynicotinonitrile, where the methoxy group activates the pyridine ring towards electrophilic attack.
Alternatively, Sandmeyer-type reactions can be employed, starting from an amino-substituted nicotinonitrile. This involves the diazotization of the amino group followed by treatment with a copper(I) bromide salt to install the bromine atom. Another established method for preparing bromo-pyridines is the reaction of a halopyridine, such as a 3-bromopyridine, with cuprous cyanide. orgsyn.org The synthesis of 6-bromo-4-iodoquinoline, an analogous heterocyclic system, highlights a multi-step sequence starting from 4-bromoaniline, demonstrating that the bromine atom can be carried through the synthesis from the initial building blocks. researchgate.netatlantis-press.com
The methoxy group is typically introduced onto the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction. This requires a precursor with a good leaving group, such as a chlorine or another bromine atom, at the 6-position of the nicotinonitrile ring. The reaction is generally carried out by treating the halo-substituted nicotinonitrile with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or a polar aprotic solvent.
The synthesis of related methoxy-substituted pyridines often follows this pathway. For example, the synthesis of 6-Bromo-2-methoxynicotinonitrile, an isomer of the target compound, likely proceeds through such a methoxylation step on a di-halogenated precursor. bldpharm.com The choice of solvent and reaction temperature is crucial to ensure high yields and minimize side reactions.
De Novo Synthesis Routes
De novo synthesis involves the construction of the substituted pyridine ring from one or more acyclic components, which can offer high efficiency and control over the final substitution pattern.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are a powerful tool for synthesizing highly substituted nicotinonitriles. nih.gov These reactions offer significant advantages in terms of atom economy, time, and resource efficiency. nih.govresearchgate.net
A common MCR approach for nicotinonitrile synthesis is a variation of the Thorpe-Ziegler reaction, often involving the condensation of an active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or cyanoacetamide), an aldehyde or ketone, and a third component that helps form the pyridine ring. researchgate.net For example, a one-pot condensation of an enone, malononitrile, and an ammonium (B1175870) salt can lead to the formation of a dihydropyridine (B1217469) intermediate, which is then oxidized to the corresponding nicotinonitrile. researchgate.net The Hantzsch dihydropyridine synthesis, a pseudo four-component reaction, can also be adapted to produce nicotinonitrile derivatives. mdpi.com
Table 1: Examples of Multi-Component Reaction Strategies for Pyridine/Nicotinonitrile Synthesis
| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Type | Citation |
|---|---|---|---|---|---|
| β-Ketoester | Aldehyde | Ammonia | Heat | Dihydropyridine | nih.govmdpi.com |
| Chalcone | Malononitrile | Ammonium Acetate (B1210297) | Reflux in Ethanol (B145695) | Substituted Nicotinonitrile | researchgate.net |
| Ethyl Acetoacetate | Aromatic Aldehyde | Cyanothioacetamide | Piperidine, Ethanol | Pyridine-3-carbonitrile | researchgate.net |
| Malononitrile | Aldehyde/Ketone | Thiol | Base | Dihydropyridine Thiolate | researchgate.net |
This table is generated based on general MCR strategies and may require adaptation for the specific synthesis of 4-Bromo-6-methoxynicotinonitrile.
The formation of the pyridine ring can also be achieved through the cyclization of a suitably functionalized open-chain precursor. baranlab.orggoogle.com This method allows for the strategic placement of substituents before the ring-closing step. A notable example is the condensation of methyl 4,4-dimethoxy-3-oxobutyrate with malonodinitrile in the presence of methanolic sodium methoxide. rsc.orgrsc.org This reaction proceeds through a series of Michael addition, cyclization, and elimination steps to directly yield a methoxy-substituted nicotinonitrile derivative. The pH of the reaction medium can be critical in determining the final isomeric product. rsc.orgrsc.org
Other cyclization strategies include the reaction of enamines with α,β-unsaturated carbonyl compounds or nitriles. organic-chemistry.org The process for producing 2-amino pyridine derivatives often involves the cyclization of an open-chain nitrile precursor with a nitrogen-containing compound. google.comgoogle.com These methods highlight the versatility of using acyclic precursors to construct complex heterocyclic systems with high regioselectivity.
Table 2: Examples of Precursors for Cyclization-based Pyridine Synthesis
| Acyclic Precursor(s) | Reagent/Conditions | Intermediate/Product Type | Citation |
|---|---|---|---|
| Methyl 4,4-dimethoxy-3-oxobutyrate, Malonodinitrile | Sodium Methoxide | Methoxy-substituted Nicotinonitrile | rsc.orgrsc.org |
| Open-chain Nitrile Precursor, Nitrogen Compound | Acidic conditions (e.g., POCl3) | 2-Aminopyridine Derivative | google.comgoogle.com |
| α,β,γ,δ-Unsaturated Ketone, Ammonium Formate | Air, Heat | Diarylpyridine | organic-chemistry.org |
| Vinyl Azide, Cyclopropanol | Mn(acac)3 | Substituted Pyridine | organic-chemistry.org |
This table illustrates general cyclization strategies that could be applied to the synthesis of the target molecule.
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, and the preparation of this compound is no exception. Catalytic methods can be employed in various stages, from the formation of the core structure to the introduction of functional groups.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for the derivatization of bromo-substituted heterocycles. nih.govmdpi.com While often used to modify the final product, these catalytic methods can also be employed to construct complex precursors prior to cyclization. For instance, a Suzuki coupling could be used to attach a specific side chain to a bromo-aromatic starting material before it is converted into the pyridine ring.
Furthermore, the introduction of the cyano group itself can be a catalytic process. Palladium or copper catalysts are often used to facilitate the cyanation of aryl or heteroaryl halides using cyanide sources like zinc cyanide or potassium cyanide. chemicalbook.com This would involve preparing a 4,6-dihalo-pyridine intermediate and selectively converting one of the halides to the nitrile. Copper catalysts, such as cuprous bromide or chloride, have also been utilized in the synthesis of other halogenated heterocycles, demonstrating their utility in facilitating cyclization and halogenation reactions. google.com
Transition Metal-Mediated Syntheses
Currently, there are no specific examples in the accessible scientific literature of transition metal-mediated syntheses for this compound. In principle, the synthesis of such a compound could be envisioned through several transition-metal-catalyzed cross-coupling reactions. For instance, a palladium- or copper-catalyzed cyanation of a corresponding 4-bromo-2-methoxy-5-halopyridine could be a plausible route. Alternatively, a transition-metal-catalyzed bromination of a 6-methoxynicotinonitrile precursor at the C4-position could be another approach. However, the successful implementation of these strategies for this specific target molecule has not been reported.
General methodologies for the transition-metal-catalyzed synthesis of substituted pyridines often involve cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination to build the pyridine core or to functionalize a pre-existing pyridine ring. The absence of specific literature for this compound suggests that either the synthesis is part of proprietary industrial processes or it has not yet been a focus of academic research.
Organocatalytic and Heterogeneous Catalytic Methods
Similar to transition metal-mediated approaches, there is a lack of specific literature detailing the use of organocatalytic or heterogeneous catalytic methods for the synthesis of this compound.
Organocatalysis has emerged as a powerful tool for the functionalization of heterocyclic compounds. For example, organocatalytic halogenation reactions could potentially be employed for the selective bromination of a 6-methoxynicotinonitrile substrate. However, controlling the regioselectivity to favor the C4-position in the presence of other directing groups would be a significant challenge that has not been addressed for this molecule in published research.
Heterogeneous catalysis offers advantages in terms of catalyst recovery and process scalability. While heterogeneous catalysts are used in the synthesis of various pyridines, their application to produce this compound is not documented.
Stereochemical Control and Regioselectivity in Synthesis
The synthesis of this compound does not involve the creation of any stereocenters, and therefore, stereochemical control is not a relevant consideration for its direct synthesis.
However, regioselectivity is a critical aspect. The desired substitution pattern requires the introduction of a bromine atom at the C4-position, a methoxy group at the C6-position, and a nitrile group at the C3-position of the pyridine ring. The synthesis would need to be designed to control the placement of these functional groups with high precision. For instance, starting from a pre-functionalized pyridine ring and introducing the remaining substituents in a stepwise manner would be a common strategy. The order of these steps would be crucial to achieve the desired regiochemistry, governed by the directing effects of the existing substituents. Without specific literature examples, any proposed synthetic route remains speculative.
Process Optimization and Scalability Considerations for Synthetic Routes
Due to the absence of established synthetic routes for this compound in the public domain, there is no information available regarding process optimization or scalability considerations.
Chemical Transformations and Reactivity of 4 Bromo 6 Methoxynicotinonitrile
Reactions at the Bromine Atom
The bromine atom at the 4-position of the pyridine (B92270) ring in 4-bromo-6-methoxynicotinonitrile is the primary site for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the nitrile group and the pyridine nitrogen, which facilitates reactions involving the displacement or coupling of the bromine atom.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. masterorganicchemistry.comkhanacademy.org In this type of reaction, a nucleophile replaces a leaving group, in this case, the bromide, on an aromatic ring. dalalinstitute.com The reaction generally proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, such as the nitrile group and the ring nitrogen in this compound, can stabilize this intermediate and thus facilitate the reaction. masterorganicchemistry.comlibretexts.org
For this compound, various nucleophiles can be employed to displace the bromine atom. For instance, reactions with alkoxides, such as sodium methoxide (B1231860), would lead to the corresponding methoxy-substituted derivative. Similarly, amines can act as nucleophiles, resulting in the formation of amino-substituted nicotinonitriles. The reactivity in SNAr reactions is often dependent on the strength of the nucleophile and the reaction conditions, including solvent and temperature.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org this compound serves as an excellent substrate for several of these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mt.comyoutube.com For this compound, a Suzuki-Miyaura reaction with an aryl or heteroaryl boronic acid would yield the corresponding 4-aryl- or 4-heteroaryl-6-methoxynicotinonitrile. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. mdpi.comnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Boronic Acid | Product | Catalyst | Base |
| Phenylboronic acid | 4-Phenyl-6-methoxynicotinonitrile | Pd(PPh₃)₄ | Na₂CO₃ |
| 4-Methylphenylboronic acid | 4-(4-Methylphenyl)-6-methoxynicotinonitrile | Pd(dppf)Cl₂ | K₂CO₃ |
| 3-Thienylboronic acid | 6-Methoxy-4-(3-thienyl)nicotinonitrile | Pd(OAc)₂/SPhos | Cs₂CO₃ |
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne would result in the synthesis of a 4-alkynyl-6-methoxynicotinonitrile. researchgate.netlibretexts.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org
Table 2: Examples of Sonogashira Coupling Reactions
| Terminal Alkyne | Product | Catalyst | Co-catalyst |
| Phenylacetylene | 6-Methoxy-4-(phenylethynyl)nicotinonitrile | Pd(PPh₃)₂Cl₂ | CuI |
| Trimethylsilylacetylene | 6-Methoxy-4-((trimethylsilyl)ethynyl)nicotinonitrile | Pd(PPh₃)₄ | CuI |
| 1-Hexyne | 4-(Hex-1-yn-1-yl)-6-methoxynicotinonitrile | Pd(OAc)₂/XPhos | None (Cu-free) |
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It is a versatile method for synthesizing a wide range of arylamines. researchgate.netlibretexts.org The reaction of this compound with various primary or secondary amines, in the presence of a suitable palladium catalyst and a strong base, would yield the corresponding 4-amino-6-methoxynicotinonitriles. The choice of ligand for the palladium catalyst is critical for the success of this reaction. nih.gov
Table 3: Examples of Buchwald-Hartwig Amination Reactions
| Amine | Product | Catalyst | Base |
| Morpholine | 6-Methoxy-4-morpholinonicotinonitrile | Pd₂(dba)₃/BINAP | NaOt-Bu |
| Aniline | 6-Methoxy-4-(phenylamino)nicotinonitrile | Pd(OAc)₂/t-Bu₃P | K₃PO₄ |
| Benzylamine | 4-(Benzylamino)-6-methoxynicotinonitrile | PdCl₂(dppf) | Cs₂CO₃ |
Reductive Debromination Strategies
Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation or by using a metal hydride reducing agent. For instance, treatment of this compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst and a base, such as triethylamine, would lead to the formation of 6-methoxynicotinonitrile (B102282).
Reactions Involving the Nitrile Group
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important functional groups such as carboxylic acids, amides, and amines.
Hydrolysis and Amidation Reactions
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. libretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, which first produces an amide that is subsequently hydrolyzed to the carboxylic acid. libretexts.org
Basic hydrolysis is carried out by heating the nitrile with an aqueous solution of a base, like sodium hydroxide. libretexts.org This process initially forms the salt of the carboxylic acid, which upon acidification, provides the free carboxylic acid. libretexts.org By carefully controlling the reaction conditions, it is often possible to stop the reaction at the amide stage.
Reduction to Amines
The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. wikipedia.orgchemguide.co.uk Catalytic hydrogenation, employing catalysts like Raney nickel, platinum oxide, or palladium, is a common method for this transformation. wikipedia.orgyoutube.com The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. chemguide.co.uk
Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines. chemguide.co.ukyoutube.com The reaction with LiAlH₄ is typically performed in an anhydrous ether solvent, followed by an aqueous workup to liberate the amine. chemguide.co.uk Other borane-based reagents have also been shown to be effective for nitrile reduction. organic-chemistry.orgresearchgate.net
Cycloaddition Reactions of the Nitrile Functionality
The nitrile group in this compound is a potential participant in cycloaddition reactions, a class of reactions where two or more unsaturated molecules combine to form a cyclic adduct. The nitrile group can act as a dipolarophile or a dienophile, reacting with various 1,3-dipoles or dienes to form five- or six-membered heterocyclic rings.
While specific examples of cycloaddition reactions involving this compound are not extensively documented in the reviewed literature, the reactivity of the nitrile functionality in similar heterocyclic systems is well-established. For instance, [2+2+2] cycloaddition reactions of nitriles with alkynes, often catalyzed by transition metals like cobalt, are an efficient method for constructing substituted pyridine rings. rsc.org Another common transformation is the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated systems to yield isoxazoles, which are stable aromatic heterocycles. oup.comyoutube.com These reactions highlight the potential of the nitrile group in this compound to be utilized in the synthesis of diverse fused heterocyclic systems.
The general scheme for a 1,3-dipolar cycloaddition involving a nitrile and a nitrile oxide is presented below:
Table 1: General Scheme of 1,3-Dipolar Cycloaddition of a Nitrile
| Reactant 1 | Reactant 2 (1,3-Dipole) | Product |
| R-C≡N (Nitrile) | R'-C≡N⁺-O⁻ (Nitrile Oxide) | Isoxazole derivative |
This reactivity provides a pathway to novel molecular scaffolds, although specific studies on this compound are needed to explore this potential fully.
Reactions at the Methoxy (B1213986) Group
The methoxy group at the 6-position of the pyridine ring is an important site for chemical modification, primarily through demethylation and ether cleavage reactions.
The cleavage of the methyl-oxygen bond in the methoxy group of this compound would yield the corresponding 6-hydroxynicotinonitrile (B1311003) derivative. This transformation is typically achieved using strong Lewis acids or other demethylating agents. While specific demethylation of this compound is not detailed in the available literature, the demethylation of similar methoxypyridine derivatives is a well-known process.
Common reagents for the cleavage of aryl methyl ethers, including methoxypyridines, are boron trihalides, particularly boron tribromide (BBr₃). The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.
Table 2: Common Reagents for Demethylation of Methoxypyridines
| Reagent | General Conditions | Product |
| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature to room temperature | Pyridinol derivative |
| L-Selectride | THF, reflux | Pyridinol derivative |
The chemoselectivity of these reagents is a key consideration. For instance, L-selectride has been shown to selectively demethylate methoxypyridines in the presence of other methoxy-substituted aromatic rings, highlighting its utility in complex molecule synthesis.
The current scientific literature does not provide specific examples of rearrangement reactions involving the methoxy group of this compound. Such rearrangements are generally not common for simple aryl methyl ethers under standard reaction conditions.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring in this compound—the electron-donating methoxy group and the electron-withdrawing bromo and cyano groups—will influence the regioselectivity of any potential substitution.
The methoxy group is an activating, ortho-, para-directing substituent, while the bromine atom is a deactivating, ortho-, para-director. The nitrile group is a deactivating, meta-directing group. The position of substitution will be determined by the combined electronic effects of these groups and the reaction conditions. Given the substitution pattern, the most likely position for electrophilic attack would be the C-5 position, which is ortho to the activating methoxy group and meta to the deactivating nitrile group.
However, no specific examples of electrophilic aromatic substitution reactions on this compound have been found in the reviewed literature.
Ring-Opening and Ring-Closing Reactions of the Pyridine Core
The pyridine ring is generally stable, but under certain conditions, it can undergo ring-opening and ring-closing reactions, leading to the formation of other heterocyclic or acyclic structures. These transformations often require activation of the pyridine ring, for example, by N-alkylation or oxidation, followed by nucleophilic attack.
While there are no specific documented instances of ring-opening or ring-closing reactions for this compound, it is a reactant in reactions that lead to fused ring systems, which can be considered a form of ring-closing. For example, its use in the synthesis of pyrazolo[4,3-b]pyridine derivatives via Suzuki coupling followed by intramolecular cyclization is a notable transformation. google.comgoogleapis.com In these multi-step syntheses, the pyridine core of this compound becomes part of a larger, fused heterocyclic system.
An example of a reaction where this compound is a precursor to a fused heterocyclic system is shown in the table below.
Table 3: Synthesis of a Fused Heterocycle from this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| This compound | (R)-5-bromo-1-isopropyl-N-(tetrahydrofuran-3-yl)-1H-pyrazolo[4,3-b]pyridin-7-amine and a boronic acid derivative | A pyrazolo[3,4-b]pyridine derivative | Suzuki-Miyaura Coupling | google.comgoogleapis.com |
Mechanistic Investigations of Key Transformations
Suzuki-Miyaura Coupling: This reaction, in which the bromine atom is substituted, proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation with the boronic acid derivative, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.
Demethylation with BBr₃: The mechanism involves the formation of an oxonium ion by the coordination of the Lewis acidic BBr₃ to the methoxy oxygen. This is followed by an Sₙ2 attack by a bromide ion on the methyl group, leading to the cleavage of the C-O bond.
Further computational and experimental studies would be beneficial to elucidate the specific energetic profiles and transition states for the reactions of this particular substituted pyridine, potentially uncovering unique reactivity patterns arising from the specific combination of its functional groups.
Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures
Construction of Fused Heterocyclic Systems
The reactivity of 4-bromo-6-methoxynicotinonitrile lends itself to the synthesis of various fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.
Pyridopyrimidines, which are bicyclic heteroaromatic compounds containing both a pyridine (B92270) and a pyrimidine (B1678525) ring, exhibit a wide range of biological activities. The synthesis of these derivatives often involves the annulation of a pyrimidine ring onto a pre-existing pyridine core. While direct examples of the use of this compound in pyridopyrimidine synthesis are not extensively documented in the provided results, the general strategies for constructing pyridopyrimidine systems often rely on precursors with similar functionalities. For instance, the synthesis of various pyridopyrimidine derivatives has been achieved through the cyclization of appropriately substituted aminopyridines with reagents that provide the remaining atoms of the pyrimidine ring. nih.gov The bromo and methoxy (B1213986) groups on this compound could be transformed into the necessary amino and other functional groups to facilitate such cyclizations.
Thienopyridines are another important class of fused heterocycles. The synthesis of thieno[2,3-b]pyridine (B153569) derivatives can be achieved by reacting 2-alkylthio-3-cyanopyridines with ethanolic sodium ethoxide. researchgate.net This suggests a potential pathway where the bromo group of this compound could be displaced by a thiol-containing nucleophile, followed by intramolecular cyclization to form the thiophene (B33073) ring fused to the pyridine core.
The synthesis of pyrano[3,4-b]pyridine-2(1H)-thione has been described through the reaction of benzylidene-cyanothioacetamide with cyclic ketones. researchgate.net This indicates that precursors with a cyano group, such as this compound, are valuable for constructing pyran-fused pyridine systems. The reaction likely proceeds through an initial Michael addition followed by intramolecular cyclization and dehydration to form the pyran ring.
The pyrazolo[1,5-a]pyridine (B1195680) scaffold is a key component in many biologically active molecules. The synthesis of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (B3000796) has been reported, starting from 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde (B2896208) oxime. This transformation involves the dehydration of the oxime to the corresponding nitrile. Although this example starts with a pre-formed pyrazolo[1,5-a]pyridine ring, it highlights the chemical compatibility of the bromo and methoxy groups with the nitrile functionality within this fused system. Further derivatization of such compounds is also common, for instance, through Suzuki coupling reactions to introduce various substituents at the 6-position. google.com
Synthesis of Nicotinonitrile Analogues and Derivatives
This compound serves as a precursor for a wide array of nicotinonitrile analogues and derivatives, which are of significant interest in medicinal chemistry. ekb.eg
The functional groups present in this compound offer multiple avenues for derivatization.
Substitution of the Bromo Group: The bromine atom can be readily displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions. For example, Suzuki couplings can be employed to introduce aryl or heteroaryl groups at the 4-position. researchgate.net
Modification of the Methoxy Group: The methoxy group can be cleaved to the corresponding hydroxypyridine, which can then be further functionalized.
Transformation of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group, providing further points for diversification.
These derivatization strategies allow for the systematic modification of the this compound core to explore structure-activity relationships and develop new compounds with desired properties. The synthesis of various nicotinonitrile derivatives often involves multi-component reactions, for example, reacting ketones, aldehydes, and ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) to yield highly substituted nicotinonitriles. chem-soc.sinih.gov
Introduction of Diverse Substituents via Coupling Reactions
The bromine atom at the C4 position of this compound is a key synthetic handle, enabling its participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions. wikipedia.orgwikipedia.org The strategic placement of this halogen allows for the introduction of a wide array of substituents, transforming the simple pyridine core into a scaffold for intricate molecular designs.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. wikipedia.orgnih.gov For this compound, this reaction facilitates the introduction of various aryl and vinyl groups. This capability is crucial for synthesizing biaryl structures, which are prevalent in liquid crystals, and for extending the π-conjugation of the pyridine ring. mdpi.comnih.gov The reaction is known for its tolerance of a wide range of functional groups and its generally high yields. nih.gov
Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org Applying this to this compound allows for the synthesis of alkynylpyridines. These products are valuable intermediates themselves, serving as precursors for more complex structures, including conjugated polymers and macrocycles, due to the reactivity of the triple bond. beilstein-journals.orgresearchgate.net
Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice. wikipedia.org This reaction couples an aryl halide with a primary or secondary amine. libretexts.org The use of this compound in this context enables the direct attachment of a wide range of nitrogen-containing functional groups, from simple alkylamines to complex heterocyclic amines like carbazoles and phenothiazines. researchgate.netnih.gov This is particularly significant in the synthesis of organic semiconductors and pharmacologically active compounds where an arylamine linkage is a key structural motif. nih.govresearchgate.net
Table 1: Key Coupling Reactions of this compound
| Coupling Reaction | Reagent Type | Bond Formed | Introduced Substituent Class |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C | Aryl, Heteroaryl, Vinyl |
| Sonogashira | Terminal Alkyne | C-C (sp) | Alkynyl |
| Buchwald-Hartwig | Amine/Amide | C-N | Amino, Amido, Heterocyclic Amines |
Application in the Design and Synthesis of Advanced Organic Materials
The functional group triad (B1167595) on this compound makes it an exemplary precursor for the rational design of sophisticated organic materials with tailored electronic and photophysical properties.
π-conjugated polymers are a class of materials characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This structure imparts unique electronic and optical properties, making them suitable for applications in transistors, solar cells, and light-emitting diodes (LEDs). nih.gov The synthesis of these polymers often relies on step-growth polymerization via cross-coupling reactions. rsc.org
This compound is an ideal monomer building block for such materials. Through a Suzuki or Stille coupling reaction, it can be polymerized with a co-monomer containing two boronic ester or organotin groups. nih.govrsc.org The inherent asymmetry of the monomer, with its electron-donating methoxy group and electron-withdrawing cyano group, can be used to create donor-acceptor polymers. This architecture is highly desirable as it can lower the bandgap of the material and facilitate charge separation, which is beneficial for photovoltaic applications. The bromine atom provides the reactive site for polymerization, allowing the unique electronic properties of the substituted pyridine ring to be incorporated directly into the polymer backbone. nih.gov
Luminescent materials, particularly those that exhibit fluorescence, are critical for technologies like organic light-emitting diodes (OLEDs) and chemical sensors. The design of highly efficient fluorophores often involves creating molecules with a donor-acceptor (D-A) structure.
The this compound scaffold is pre-configured with a moderate donor (methoxy group) and a strong acceptor (nitrile group). This intrinsic D-A character makes its derivatives promising candidates for luminescent materials. Research on analogous nicotinonitrile derivatives has demonstrated their potential as potent blue light emitters. researchgate.netnih.gov For instance, the compound 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile has been synthesized and shown to possess significant fluorescence properties. nih.gov
The bromo functionality on this compound is the key to unlocking its full potential. It serves as a versatile attachment point for introducing additional, and often more powerful, donor or acceptor groups via the coupling reactions described previously. For example, coupling with a carbazole (B46965) or triphenylamine (B166846) unit via Buchwald-Hartwig amination would introduce a strong donor group, significantly enhancing the D-A character and tuning the emission wavelength. nih.gov This modular approach allows for the fine-tuning of the material's absorption and emission spectra, making this compound a valuable precursor in the development of new optoelectronic materials. researchgate.net
Table 2: Structural Features of Nicotinonitrile Scaffolds for Luminescence
| Structural Component | Functional Role | Impact on Properties |
| Nicotinonitrile Core | Electron Acceptor / Rigid Scaffold | Establishes acceptor character, provides structural rigidity. |
| Methoxy Group (-OCH₃) | Electron Donor | Modulates the energy of the HOMO (Highest Occupied Molecular Orbital). |
| Cyano Group (-CN) | Electron Acceptor | Lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital). |
| Bromo Group (-Br) | Synthetic Handle | Allows attachment of further π-systems to tune optoelectronic properties. |
Contribution to Synthetic Method Development for Pyridine Chemistry
The advancement of organic synthesis relies not only on the discovery of new reactions but also on the development of versatile building blocks that streamline the construction of complex molecules. This compound represents a significant contribution to the synthetic chemist's toolbox for pyridine chemistry. researchgate.net
While classical methods for pyridine synthesis, such as Hantzsch or Kröhnke syntheses, build the ring from acyclic precursors, they often lack the ability to install complex substitution patterns with high regioselectivity. The modern approach often favors the functionalization of a pre-formed, strategically substituted pyridine ring. nih.gov
This is where this compound excels. It provides a commercially available, stable, and highly functionalized pyridine core. The presence of three distinct functional groups at specific positions (C3-cyano, C4-bromo, C6-methoxy) offers a platform for selective, sequential chemical transformations. The C4-bromo position is the most reactive site for palladium-catalyzed cross-coupling, allowing this position to be addressed first with high selectivity. google.com The methoxy and cyano groups are generally stable to these conditions, remaining available for potential subsequent modifications. This predictable reactivity is crucial for developing efficient and convergent synthetic routes to polysubstituted pyridine targets, thereby contributing significantly to the methodology of modern heterocyclic chemistry.
Computational and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to elucidating the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 4-Bromo-6-methoxynicotinonitrile, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the molecule's geometry and calculate its vibrational frequencies, dipole moment, and other electronic properties. researchgate.netmdpi.com These calculations provide the foundational data for more advanced analyses. mdpi.com
Though specific DFT data for this compound is not present in the searched literature, studies on similar molecules like 4-bromoanilinium perchlorate (B79767) and (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one demonstrate the utility of this approach. researchgate.netmdpi.com
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
An FMO analysis for this compound would involve:
Calculating HOMO and LUMO Energies: The energy of these orbitals indicates the molecule's susceptibility to nucleophilic or electrophilic attack.
Mapping HOMO and LUMO distributions: Visualizing where these orbitals are located on the molecule reveals the likely sites of reaction.
Determining the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to electronic excitation and chemical reaction. mdpi.com
This analysis is crucial for predicting how the molecule will interact with other reagents. numberanalytics.com
A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the surface of a molecule. wolfram.comresearchgate.net It is an invaluable tool for understanding intermolecular interactions, particularly non-covalent ones. mdpi.comresearchgate.net The map is color-coded to show different regions of charge distribution:
Red: Indicates regions of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like the nitrogen of the nitrile group or the oxygen of the methoxy (B1213986) group). These are sites susceptible to electrophilic attack.
Blue: Indicates regions of positive electrostatic potential, usually found around electropositive atoms like hydrogen. These are sites for nucleophilic attack.
Green: Represents areas of neutral or near-zero potential. wolfram.com
For this compound, an MEP map would identify the electron-rich and electron-poor areas, providing a clear picture of its reactive behavior and how it might orient itself when interacting with other molecules. youtube.com
Computational Prediction of Reaction Pathways and Mechanisms
Modern computational methods can be used to explore and predict the most likely pathways a chemical reaction will follow. nih.govarxiv.org These techniques are instrumental in understanding complex reaction mechanisms, rationalizing product formation, and discovering new reactions. nih.govchemrxiv.org
For this compound, this could involve using methods like the Artificial Force-Induced Reaction (AFIR) method to automatically search for transition states and reaction pathways. nih.gov Such a study could, for example, computationally model its behavior in nucleophilic aromatic substitution reactions, predicting activation energies and reaction energies to determine the most favorable outcomes before performing costly and time-consuming laboratory experiments. nih.govnih.gov
Conformational Analysis and Intermolecular Interactions
The three-dimensional shape (conformation) of a molecule and how it interacts with its neighbors are key to its physical properties, such as its crystal structure and melting point.
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is generated by partitioning the crystal's electron density into molecular fragments. By mapping properties like normalized contact distance (dnorm) onto this surface, specific intermolecular contacts can be identified and analyzed. nih.govnih.gov
Key features of a Hirshfeld analysis include:
dnorm Surface: Red spots on the dnorm map highlight intermolecular contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. nih.gov
A Hirshfeld analysis of this compound would reveal the dominant forces holding the molecules together in a solid state, such as hydrogen bonds or halogen bonds, which are critical for understanding its crystal engineering and material properties. nih.govresearchgate.net
Non-Covalent Interaction Studies
Halogen bonding is a significant directional interaction involving the electrophilic region, or σ-hole, on the bromine atom and a nucleophilic counterpart. nih.govrsc.org In the context of this compound, the bromine atom can act as a halogen bond donor. The strength of this interaction is influenced by the electron-withdrawing or -donating nature of the substituents on the pyridine (B92270) ring. rsc.org Computational studies on other bromo-substituted pyridines have shown that the electrostatic potential around the bromine atom is anisotropic, leading to a positive σ-hole that can interact favorably with Lewis bases such as the nitrogen atom of another pyridine ring or the oxygen of a methoxy group. nih.govresearchgate.net The interplay of the electron-donating methoxy group and the electron-withdrawing nitrile group can modulate the magnitude of this σ-hole, thereby tuning the strength of the halogen bond.
Hydrogen bonding is another crucial non-covalent interaction. The methoxy group's oxygen atom can act as a hydrogen bond acceptor, while the aromatic C-H bonds of the pyridine ring can act as weak hydrogen bond donors. These interactions, although weaker than conventional hydrogen bonds, play a vital role in the packing of molecules in the solid state.
Furthermore, the aromatic pyridine ring can participate in π-stacking interactions. Substituent effects play a critical role in determining the geometry and strength of these interactions. nih.gov The combination of a bromo, methoxy, and cyano substituent creates a complex electronic profile on the aromatic ring, which will influence its stacking behavior with neighboring molecules. Computational studies on similar aromatic systems have demonstrated that both electrostatic and dispersion forces are key components of these interactions. nih.gov
A comprehensive understanding of the non-covalent interactions of this compound would necessitate dedicated computational studies, such as Density Functional Theory (DFT) calculations, to map the molecular electrostatic potential surface and to calculate the interaction energies of various dimeric and cluster configurations. Such studies would elucidate the preferred modes of intermolecular association and predict the resulting supramolecular architectures.
Theoretical Studies on Spectroscopic Features (e.g., Vibrational Frequencies, Chemical Shifts)
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic features of molecules. rsc.org Although specific theoretical spectroscopic studies for this compound are not documented, data from related substituted pyridines allow for a reasoned estimation of its expected vibrational and NMR spectra.
Vibrational Frequencies:
The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to the stretching and bending modes of its functional groups. Theoretical calculations on substituted pyridines and other organic molecules provide a basis for assigning these frequencies. acs.orgmdpi.comolemiss.edunih.gov
The C≡N stretching frequency of the nitrile group is typically observed in the range of 2220-2260 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency region, generally between 500 and 600 cm⁻¹. The methoxy group will have characteristic C-O stretching vibrations and CH₃ rocking and stretching modes. The pyridine ring itself has a set of characteristic ring stretching and deformation modes. The calculated vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data. rsc.org
Below is a table of predicted vibrational frequencies for key functional groups based on typical ranges observed for similar compounds.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2220 - 2260 |
| Pyridine Ring | Ring Stretching | 1400 - 1600 |
| Methoxy (C-O) | Stretching | 1000 - 1300 |
| C-Br | Stretching | 500 - 600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
Chemical Shifts:
The ¹H and ¹³C NMR chemical shifts of this compound can also be predicted using computational methods, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. rsc.org The chemical shifts are highly sensitive to the electronic environment of each nucleus.
The protons on the pyridine ring will be influenced by the positions of the bromo, methoxy, and cyano substituents. The electronegativity and anisotropic effects of these groups will cause shifts in the proton resonances. Similarly, the ¹³C chemical shifts of the pyridine ring carbons will be significantly affected by the substituents. The carbon attached to the bromine atom will experience a notable shift, as will the carbons bonded to the methoxy and nitrile groups. researchgate.netstenutz.euchemrxiv.org
The following table provides an illustrative prediction of the ¹³C NMR chemical shifts for the substituted pyridine ring of this compound, based on additive models and data from related compounds.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |
| C2 | ~150 |
| C3 | ~110 |
| C4 (C-Br) | ~125 |
| C5 | ~115 |
| C6 (C-OCH₃) | ~160 |
| CN | ~117 |
| OCH₃ | ~55 |
It is important to note that these are estimated values, and experimental verification is necessary for confirmation.
Reactivity Descriptors and Chemical Hardness/Softness Analysis
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of chemical species through various descriptors. frontiersin.org Key among these are chemical hardness (η) and softness (S), which are measures of a molecule's resistance to change in its electron distribution. researchgate.netunc.edunih.gov A hard molecule has a large HOMO-LUMO gap, making it less reactive, while a soft molecule has a small HOMO-LUMO gap and is more reactive. researchgate.net
Chemical hardness and softness can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) using the following approximations:
Hardness (η) ≈ (ELUMO - EHOMO) / 2
Softness (S) ≈ 1 / (2η)
While specific calculations for this compound are not available, we can infer its reactivity profile from related systems. The presence of both electron-donating and electron-withdrawing groups suggests a moderate chemical hardness.
A table of conceptual DFT reactivity descriptors and their interpretations is provided below:
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons; related to electronegativity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |
| Global Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | A measure of the electrophilic character of a molecule. |
To obtain precise values for these descriptors for this compound, DFT calculations would need to be performed to determine its HOMO and LUMO energies. This would allow for a quantitative assessment of its reactivity and comparison with other related heterocyclic compounds.
Advanced Analytical Methodologies for Structural Confirmation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.
One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms.
¹H NMR: The proton NMR spectrum of 4-Bromo-6-methoxynicotinonitrile is expected to be relatively simple, showing signals for the methoxy (B1213986) group and the two protons on the pyridine (B92270) ring.
Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected, likely in the range of δ 3.9-4.1 ppm. This downfield shift is characteristic of a methoxy group attached to an aromatic ring.
Pyridine Ring Protons (H-2 and H-5): The structure features two isolated aromatic protons at positions 2 and 5. Since they have no adjacent protons (a four-bond separation, J-coupling is typically negligible), they are both expected to appear as singlets. The H-2 proton is adjacent to the nitrogen atom and would likely appear further downfield than the H-5 proton.
¹³C NMR: The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms (N, O, Br) and the electronic effects of the substituents. researchgate.netdocbrown.info The nitrile carbon (C≡N) is typically observed in the 115-120 ppm range, while carbons bonded to oxygen (C-6) are significantly deshielded, appearing around 160-165 ppm.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | ~8.4 (s, 1H) | ~152 |
| 3 | - | ~118 (C≡N) |
| 4 | - | ~115 (C-Br) |
| 5 | ~7.0 (s, 1H) | ~112 |
| 6 | - | ~163 (C-O) |
| -OCH₃ | ~4.0 (s, 3H) | ~55 |
| C-3 (quat) | - | ~105 |
2D NMR experiments provide crucial connectivity information that is essential for unambiguous structural assignment. nmrdb.orgmdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). mdpi.com For this compound, no cross-peaks would be expected in the aromatic region of the COSY spectrum, as the H-2 and H-5 protons are not coupled. This lack of correlation confirms their isolated positions on the pyridine ring.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nmrdb.org It would definitively link the proton signals for H-2, H-5, and the methoxy group to their corresponding carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. nmrdb.orgnmrdb.org For this molecule, key HMBC correlations would be expected:
The methoxy protons (-OCH₃) would show a strong correlation to the C-6 carbon.
The H-2 proton would correlate to the quaternary carbon at C-4 and the nitrile carbon (C-3).
The H-5 proton would show correlations to the quaternary carbons at C-3 and C-4. These long-range correlations are instrumental in confirming the substitution pattern of the bromine atom, methoxy, and nitrile groups on the pyridine ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the mass, and thus the molecular formula, of a compound.
HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental formula. For this compound (C₇H₅BrN₂O), the monoisotopic mass is 211.9639 Da. A key feature in the mass spectrum would be the distinct isotopic pattern of bromine, where the ⁷⁹Br and ⁸¹Br isotopes exist in a nearly 1:1 ratio. libretexts.org This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 Da. libretexts.orgyoutube.com This pattern is a clear indicator of the presence of a single bromine atom in the molecule.
Predicted HRMS Data for this compound
| Ion Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [C₇H₅BrN₂O]⁺ ([M]⁺) | 211.9639 | 213.9619 |
| [C₇H₆BrN₂O]⁺ ([M+H]⁺) | 212.9717 | 214.9697 |
| [C₇H₅BrN₂NaO]⁺ ([M+Na]⁺) | 234.9537 | 236.9517 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.orgnih.gov
For this compound, the spectra would be dominated by vibrations of the nitrile, ether, and substituted pyridine moieties.
Nitrile (C≡N) stretch: A sharp, moderately intense absorption is expected in the region of 2220-2240 cm⁻¹.
Pyridine Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region correspond to C=C and C=N stretching vibrations within the aromatic ring. elixirpublishers.comresearchgate.net
Ether (C-O-C) stretches: Asymmetric and symmetric stretching of the aryl-alkyl ether linkage would produce strong bands, typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.
C-Br Stretch: The vibration associated with the carbon-bromine bond is expected to appear in the fingerprint region, typically between 500-650 cm⁻¹.
Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H stretch | 3050-3150 | FT-IR, Raman |
| Methyl C-H stretch | 2850-2960 | FT-IR, Raman |
| Nitrile (C≡N) stretch | 2220-2240 | FT-IR, Raman |
| Pyridine Ring (C=C, C=N) stretch | 1400-1600 | FT-IR, Raman |
| Aryl Ether (asymmetric C-O-C) | ~1250 | FT-IR |
| Aryl Ether (symmetric C-O-C) | ~1030 | FT-IR |
| C-Br stretch | 500-650 | FT-IR, Raman |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural proof by determining the precise spatial arrangement of atoms in a single crystal. Although no public crystal structure for this compound is currently available, this technique would yield invaluable data if a suitable crystal could be grown and analyzed.
The analysis would confirm the planarity of the pyridine ring and provide exact bond lengths and angles for all atoms. Furthermore, it would reveal the crystal packing and the nature of intermolecular interactions, such as π-π stacking between pyridine rings, halogen bonding involving the bromine atom, and other short contacts that stabilize the crystal lattice. nih.govmdpi.comresearchgate.net This information is crucial for understanding the solid-state properties of the material.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique employed to determine the elemental composition of a compound, which in turn allows for the confirmation of its empirical formula. For "this compound," with a molecular formula of C₇H₅BrN₂O, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements: carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O).
The analysis of novel synthesized compounds, such as derivatives of "this compound," routinely involves elemental analysis to provide evidence for the proposed structure. For instance, in the synthesis of new N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine analogs, elemental analysis is a key characterization step. mdpi.com Similarly, the characterization of methoxylated oligosilyl-substituted metallocenes includes elemental analyses to support the structural assignments. nih.gov
The process involves the combustion of a precisely weighed sample of the compound under controlled conditions. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured. The amount of each element is then calculated and expressed as a percentage of the total sample mass. The experimental values obtained are then compared with the theoretically calculated percentages to validate the empirical formula.
Table 1: Theoretical Elemental Composition of this compound (C₇H₅BrN₂O)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 39.46 |
| Hydrogen | H | 1.01 | 5 | 5.05 | 2.37 |
| Bromine | Br | 79.90 | 1 | 79.90 | 37.50 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 13.15 |
| Oxygen | O | 16.00 | 1 | 16.00 | 7.51 |
| Total | 213.04 | 100.00 |
Note: Atomic weights are approximate. The data in this table is calculated and for illustrative purposes.
Any significant deviation between the experimental and theoretical values may indicate the presence of impurities or an incorrect structural assignment.
Chromatographic Techniques in Purity Assessment and Isolation
Chromatography is an indispensable tool in synthetic chemistry for both the purification of products and the assessment of their purity. nih.gov Various chromatographic methods are employed, with the choice depending on the properties of the compound and the nature of the impurities. For "this compound," techniques such as High-Performance Liquid Chromatography (HPLC), and potentially Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable, are highly valuable.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. sielc.com For "this compound," a reverse-phase HPLC (RP-HPLC) method would likely be employed. In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com
The purity of "this compound" can be determined by injecting a solution of the compound into the HPLC system. The output, known as a chromatogram, will show a peak for each component in the sample. A pure sample will ideally exhibit a single, sharp peak. The presence of additional peaks would indicate impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantification of purity.
Commercial suppliers of "this compound" and its isomers, such as "6-Bromo-4-methoxynicotinonitrile," often provide access to HPLC and other analytical data to confirm the identity and purity of their products. bldpharm.combldpharm.com This underscores the importance of such techniques in a quality control setting.
Table 2: Illustrative HPLC Method Parameters for Purity Analysis of a Bromo-substituted Nicotinonitrile Derivative
| Parameter | Condition |
| Column | Reverse-phase C18, 3 µm particle size |
| Mobile Phase | Acetonitrile and Water with a modifier (e.g., formic acid for MS compatibility) |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
Note: This table represents typical, illustrative conditions and would require optimization for the specific analysis of "this compound." sielc.com
Isolation and Purification:
In addition to purity assessment, chromatographic techniques, particularly column chromatography and preparative HPLC, are crucial for the isolation and purification of "this compound" from a reaction mixture. nih.gov Column chromatography, using a solid stationary phase like silica (B1680970) gel and an appropriate solvent system (eluent), can separate the desired product from unreacted starting materials, byproducts, and other impurities based on differences in their polarity and affinity for the stationary phase.
The scalability of liquid chromatography methods allows them to be adapted for preparative separation, enabling the isolation of larger quantities of the purified compound for further studies. sielc.com
Historical and Contemporary Context of Nicotinonitrile Chemistry
Evolution of Synthetic Strategies for Halogenated and Alkoxy-Substituted Nicotinonitriles
The synthesis of substituted nicotinonitriles has evolved considerably, driven by the need for efficient and regioselective methods to access a wide array of derivatives. The introduction of halogen and alkoxy groups onto the nicotinonitrile framework is of particular importance, as these functional groups serve as versatile handles for further chemical transformations.
Early methods for the synthesis of halogenated pyridines often relied on direct halogenation reactions. However, these approaches frequently suffer from a lack of regioselectivity, leading to mixtures of isomers that are challenging to separate. The development of more controlled synthetic routes has been a key focus of research. For instance, the Sandmeyer reaction, a well-established method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate, has been adapted for the synthesis of halopyridines.
More contemporary strategies often employ transition-metal-catalyzed cross-coupling reactions. These methods, such as the Suzuki, Heck, and Sonogashira reactions, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex substituted pyridines from readily available precursors. For example, a bromo-substituted pyridine (B92270) can be coupled with an alcohol in the presence of a suitable catalyst and base to yield an alkoxy-substituted pyridine.
The synthesis of alkoxy-substituted nicotinonitriles can also be achieved through nucleophilic aromatic substitution (SNAr) reactions. In this approach, a leaving group, such as a halogen, on the pyridine ring is displaced by an alkoxide nucleophile. The success of this reaction is highly dependent on the electronic nature of the pyridine ring, with electron-withdrawing groups, such as the nitrile group, activating the ring towards nucleophilic attack.
While a specific, detailed experimental procedure for the synthesis of 4-Bromo-6-methoxynicotinonitrile is not widely available in peer-reviewed literature, its preparation can be envisioned through a multi-step sequence starting from a suitable pyridine precursor. A plausible route could involve the initial synthesis of a di-substituted pyridine, followed by the introduction of the bromo and methoxy (B1213986) groups, and finally, the installation of the nitrile functionality. For instance, a starting material like 2,4-dihydroxypyridine (B17372) could be halogenated and then methoxylated, followed by a cyanation reaction to yield the target compound. The precise conditions for each step would require careful optimization to ensure high yield and regioselectivity.
Significance of Nicotinonitrile Scaffolds in Organic Synthesis
The nicotinonitrile scaffold is a privileged structure in organic synthesis, primarily due to its prevalence in a wide range of biologically active compounds. The pyridine ring is a common motif in pharmaceuticals, and the nitrile group can act as a key pharmacophore or be readily converted into other functional groups, such as amines, carboxylic acids, and amides.
The presence of halogen and alkoxy substituents on the nicotinonitrile ring further enhances its synthetic utility. The bromine atom in a compound like this compound can participate in a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at the 4-position of the pyridine ring. This versatility is crucial in medicinal chemistry for the generation of compound libraries for drug discovery programs.
The methoxy group, being an electron-donating group, can influence the reactivity of the pyridine ring and can also be a key feature for biological activity. Furthermore, the nitrile group itself can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form more complex heterocyclic systems. This rich reaction chemistry makes substituted nicotinonitriles valuable building blocks for the synthesis of a wide range of target molecules.
Comparative Analysis with Related Pyridine Derivatives
The properties and reactivity of this compound can be better understood by comparing it with its isomers and other related pyridine derivatives. The position of the bromo, methoxy, and cyano groups on the pyridine ring significantly influences the electronic properties and, consequently, the chemical behavior of the molecule.
For instance, the isomer 6-Bromo-4-methoxynicotinonitrile would be expected to have different reactivity due to the altered electronic environment of the pyridine ring. The placement of the electron-withdrawing bromine atom and the electron-donating methoxy group relative to the nitrogen atom and the cyano group will affect the electron density at each position of the ring, influencing its susceptibility to electrophilic and nucleophilic attack.
The following table provides a comparative overview of this compound and some of its related isomers based on available data. It is important to note that detailed experimental data for this compound is limited in the public domain.
| Compound Name | CAS Number | Molecular Formula | Key Features and Potential Reactivity |
| This compound | 1805571-58-7 | C₇H₅BrN₂O | The bromine at the 4-position is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions. The methoxy group at the 6-position is an electron-donating group. |
| 6-Bromo-4-methoxynicotinonitrile | 1369804-85-2 | C₇H₅BrN₂O | The bromine at the 6-position is generally less reactive towards nucleophilic substitution compared to the 4-position in pyridines. The methoxy group at the 4-position strongly influences the electronic nature of the ring. |
| 2-Bromo-6-methoxynicotinonitrile | 1805580-26-0 | C₇H₅BrN₂O | The bromine at the 2-position is highly activated towards nucleophilic substitution. This isomer is a valuable precursor for introducing various functionalities at the 2-position. |
| 5-Bromo-6-methoxynicotinonitrile | 943153-51-3 | C₇H₅BrN₂O | The electronic effects of the substituents in this arrangement would lead to a different reactivity profile compared to the other isomers. |
The reactivity of the bromine atom in these isomers is a key point of differentiation. In general, halogens at the 2- and 4-positions of the pyridine ring are more readily displaced by nucleophiles than those at the 3- or 5-positions due to the ability of the nitrogen atom to stabilize the Meisenheimer intermediate formed during the reaction. The presence of the electron-withdrawing nitrile group further activates the ring towards such substitutions.
Future Research Directions and Emerging Areas
Development of Green Chemistry Approaches for Synthesis
The synthesis of pyridine (B92270) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. ijpsonline.comrasayanjournal.co.innih.gov Future research will increasingly focus on developing greener, more sustainable synthetic routes to 4-Bromo-6-methoxynicotinonitrile and its analogs. Key areas of exploration include the use of environmentally benign solvents, catalytic systems, and energy-efficient reaction conditions. nih.govresearchgate.net
Recent reviews highlight a significant shift towards sustainable chemistry for producing pyridine-based molecular frameworks. nih.gov Methodologies such as microwave-assisted synthesis, which often lead to shorter reaction times and higher yields, are a prime area for development. researchgate.netnih.gov For instance, the application of microwave irradiation in one-pot, multi-component reactions has proven effective for synthesizing various pyridine derivatives, offering advantages like excellent yields (82-94%), high product purity, and rapid processing (2-7 minutes). nih.gov Another promising avenue is the use of solvent-free or "green solvent" systems, such as aqueous ethanol (B145695) or polyethylene (B3416737) glycol (PEG-400), which reduce the environmental impact of organic synthesis. researchgate.net The development of syntheses that avoid traditional purification methods like chromatography by designing processes where the product is easily isolated is also a key goal. researchgate.net
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Pyridine Derivatives
| Feature | Conventional Synthesis | Green Chemistry Approach |
| Solvents | Often uses hazardous, volatile organic compounds (VOCs). | Prioritizes water, ethanol, ionic liquids, or solvent-free conditions. rasayanjournal.co.inresearchgate.net |
| Catalysts | May use stoichiometric, often toxic reagents. | Employs reusable, non-toxic catalysts (e.g., biocatalysts, metal-organic frameworks). researchgate.net |
| Energy | Typically relies on prolonged heating with conventional methods. | Utilizes energy-efficient methods like microwave or ultrasonic irradiation. rasayanjournal.co.innih.gov |
| Waste | Can generate significant amounts of by-products and waste. | Aims for high atom economy, minimizing waste generation. rasayanjournal.co.inresearchgate.net |
| Workup | Often requires multi-step extraction and chromatographic purification. | Simplifies purification, sometimes through precipitation or filtration alone. researchgate.net |
Exploration of Novel Reactivity Patterns
The bromine atom at the C4 position and the inherent reactivity of the pyridine ring offer numerous possibilities for novel chemical transformations. The bromine atom, in particular, serves as a key handle for cross-coupling reactions, a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. While Suzuki-Miyaura coupling is a common application for such bromo-pyridines, future work will likely explore a wider range of modern cross-coupling reactions. researchgate.net
Furthermore, the pyridine ring itself can be activated for functionalization. Research into direct C-H bond functionalization, which avoids the need for pre-installing a halogen, is a major trend in modern organic synthesis. nih.gov Developing methods for the selective C-H functionalization of the this compound core at other positions would open up new avenues for creating complex derivatives. Another area of interest is exploring dearomative reactions, where the aromaticity of the pyridine ring is temporarily broken to install new functional groups in a highly controlled manner. For example, the enantioselective catalytic dearomative addition of Grignard reagents to activated 4-methoxypyridinium ions has been demonstrated, suggesting that similar transformations could be developed for the nicotinonitrile scaffold. acs.org
Integration into Advanced Functional Material Synthesis
The unique electronic and photophysical properties of substituted nicotinonitriles make them attractive candidates for the development of advanced functional materials. researchgate.netmanipal.edu The combination of an electron-withdrawing nitrile group and an electron-donating methoxy (B1213986) group, along with the polarizable pyridine ring, can give rise to interesting optical and electronic behaviors.
Future research could focus on synthesizing chromophores and fluorophores based on the this compound core. The photophysical properties of such compounds, including their absorption, emission, and solvatochromism, could be systematically studied. researchgate.net For example, related nicotinonitrile derivatives have been investigated for their fluorescence properties, with some showing potential as environmentally sensitive fluorophores. researchgate.net By strategically modifying the core structure through cross-coupling reactions at the bromine position, it may be possible to tune the emission wavelengths and quantum yields, leading to applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging probes. manipal.edu The synthesis of polymers incorporating this heterocyclic unit could also lead to new materials with tailored electronic or optical properties.
Table 2: Potential Applications of Functional Materials Derived from this compound
| Material Class | Potential Application | Rationale |
| Fluorophores | Biological Imaging, Chemical Sensors | The inherent electronic asymmetry can lead to environmentally sensitive fluorescence. researchgate.net |
| Organic Semiconductors | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | The pyridine-nitrile core can act as an electron-transporting unit in organic electronic devices. |
| Functional Polymers | Advanced Coatings, Membranes | Incorporation into a polymer backbone can impart specific optical or chemical resistance properties. |
High-Throughput Synthesis and Screening of Derivatives
To accelerate the discovery of new bioactive compounds, high-throughput synthesis and screening techniques are indispensable. The structure of this compound is well-suited for the creation of large chemical libraries. The bromine atom allows for a wide variety of substituents to be introduced via parallel synthesis using automated platforms and cross-coupling reactions.
Future efforts will likely involve the development of robust, automated synthesis platforms to rapidly generate a diverse collection of derivatives. youtube.com Technologies like flow chemistry are particularly well-suited for this purpose, as they allow for the sequential, controlled synthesis of compounds with high purity and yield, minimizing the need for intermediate purification. uc.ptdurham.ac.ukbohrium.com These libraries of novel nicotinonitrile derivatives can then be subjected to high-throughput screening (HTS) against a wide range of biological targets, such as enzymes or receptors, to identify new hit compounds for drug discovery programs. chemdiv.commdpi.com For example, a high-throughput screen recently identified a 2,5-disubstituted pyridine as a novel inhibitor of an essential fungal enzyme, demonstrating the power of this approach for finding new antifungal agents. nih.gov
Synergistic Application of Experimental and Computational Methods
The integration of computational chemistry with experimental work offers a powerful strategy for accelerating research and gaining deeper insights into the properties and reactivity of molecules. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound and its derivatives. researchgate.netnih.gov
Future research will benefit from using DFT to:
Predict Reactivity: Calculate electron density distributions and frontier molecular orbital (HOMO-LUMO) energies to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. researchgate.net
Elucidate Reaction Mechanisms: Model transition states and reaction pathways to understand how transformations occur, which can help in optimizing reaction conditions.
Interpret Spectroscopic Data: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the structural confirmation of newly synthesized compounds. manipal.edu
Predict Photophysical Properties: Simulate electronic transitions to predict the absorption and emission characteristics of new derivatives designed for materials applications. mdpi.com
By combining computational predictions with targeted experiments, researchers can more efficiently explore the chemical space around the this compound scaffold, leading to a more rapid and rational development of new synthetic methods and functional molecules. For instance, combined experimental and computational studies have been effectively used to understand the binding of nitriles and pyridines to metal complexes and to probe the interactions within functional materials like covalent-organic frameworks. nih.gov
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-6-methoxynicotinonitrile in academic settings?
- Methodological Answer : The compound is typically synthesized via regioselective bromination of a methoxynicotinonitrile precursor. For example, bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetonitrile at 0–25°C under inert conditions achieves moderate to high yields. Key steps include:
Pre-drying solvents to avoid side reactions.
Monitoring reaction progress via TLC or HPLC.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Table 1 : Example Bromination Conditions
| Brominating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NBS | DCM | 0–25°C | 65–80 |
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : H NMR in CDCl typically shows distinct signals for the methoxy group (~δ 3.9–4.0 ppm) and aromatic protons (~δ 7.2–8.4 ppm). C NMR confirms nitrile (C≡N) at ~δ 115–120 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or electron ionization (EI) identifies molecular ion peaks (e.g., [M+H] at m/z 227/229 for Br isotopes) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays).
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a versatile intermediate for synthesizing kinase inhibitors, antiviral agents, and heterocyclic scaffolds. Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitrile group facilitates cyclization or functional group interconversion. Applications include:
- Building blocks for fragment-based drug discovery.
- SAR studies to optimize solubility (methoxy group) and target binding (nitrile) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data of this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:
Orthogonal Assays : Validate hits using biochemical (e.g., enzymatic inhibition) and cell-based (e.g., cytotoxicity) assays.
Control Experiments : Compare activity of the parent compound vs. derivatives (e.g., replacing Br with Cl or modifying the methoxy group).
Computational Modeling : Dock derivatives into target protein structures (e.g., SARS-CoV-2 main protease) to rationalize activity trends .
Q. How can X-ray crystallography be applied to determine the molecular structure of this compound complexes?
- Methodological Answer :
- Data Collection : Use single crystals grown via slow evaporation (solvent: DCM/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : Employ SHELXT (direct methods) or SHELXD (dual-space algorithms) for phase determination.
- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Validate geometry using CCDC bond-length databases .
Q. What methodological considerations are critical when optimizing multi-step syntheses involving this compound?
- Methodological Answer :
- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) to prevent nitrile hydrolysis.
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh)) for cross-coupling efficiency.
- In-Situ Monitoring : Use LC-MS to detect intermediates and side products.
Table 2 : Optimization Parameters for Suzuki Coupling
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh) | KCO | DMF/HO | 75–85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
